molecular formula C18H25NO5 B1231083 2-Hydroxy-2-ethyl-1,2,3,4,6,7-hexahydro-11bH-benzo(a)quinolizine malonate CAS No. 53988-65-1

2-Hydroxy-2-ethyl-1,2,3,4,6,7-hexahydro-11bH-benzo(a)quinolizine malonate

Cat. No.: B1231083
CAS No.: 53988-65-1
M. Wt: 335.4 g/mol
InChI Key: MOAHCAZEGXGCDD-UHFFFAOYSA-N
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Description

2-Hydroxy-2-ethyl-1,2,3,4,6,7-hexahydro-11bH-benzo(a)quinolizine malonate is a complex organic compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by their tetrahydrogenated isoquinoline structure, which is a significant feature in various chemical and biological applications .

Preparation Methods

The synthesis of 2-Ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol typically involves starting materials such as 1-ethoxycarbonylmethyl-3,4-dihydroisoquinoline. High yield syntheses have been described for related compounds, indicating that similar methods can be applied to this compound. The reaction conditions often involve specific reagents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-Ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it serves as a model compound for studying the behavior of tetrahydroisoquinolines. In medicine, it has potential therapeutic applications due to its unique structure and reactivity .

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 2-Ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol include other tetrahydroisoquinolines such as 3-ethylidene-1,2,4,6,7,11b-hexahydrobenzo[a]quinolizine and 3-ethyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine. These compounds share a similar core structure but differ in their substituents and specific reactivity. The uniqueness of 2-Ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol lies in its specific ethyl and hydroxy substituents, which confer distinct chemical and biological properties .

Properties

CAS No.

53988-65-1

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

2-ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol;propanedioic acid

InChI

InChI=1S/C15H21NO.C3H4O4/c1-2-15(17)8-10-16-9-7-12-5-3-4-6-13(12)14(16)11-15;4-2(5)1-3(6)7/h3-6,14,17H,2,7-11H2,1H3;1H2,(H,4,5)(H,6,7)

InChI Key

MOAHCAZEGXGCDD-UHFFFAOYSA-N

SMILES

CCC1(CCN2CCC3=CC=CC=C3C2C1)O.C(C(=O)O)C(=O)O

Canonical SMILES

CCC1(CCN2CCC3=CC=CC=C3C2C1)O.C(C(=O)O)C(=O)O

Synonyms

EMD 16 139
EMD 16-139
EMD 16139
EMD-16-139

Origin of Product

United States

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